N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
“N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . Compounds of this class have been explored for their antitubercular properties . The most potent derivative in this series is N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine .
Synthesis Analysis
The synthesis of these compounds involves the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The synthesis process involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring at high temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The most potent compounds from this series have a ClogP value less than 4 and a molecular weight less than 400, which are likely to maintain drug-likeness during lead optimization .Scientific Research Applications
Hybrid Catalysts in Synthesis
Pyrrolo[2,3-d]pyrimidine scaffolds are crucial for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Research has highlighted the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for synthesizing pyrano[2,3-d]pyrimidine derivatives. These catalysts facilitate one-pot multicomponent reactions, underlining the importance of pyrrolo[2,3-d]pyrimidine structures in developing lead molecules for various applications (Parmar, Vala, & Patel, 2023).
N-Heterocycles Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been used extensively in the asymmetric synthesis of N-heterocycles, including pyrrolo[2,3-d]pyrimidine derivatives. This methodology provides access to structurally diverse compounds with significant natural and therapeutic implications (Philip et al., 2020).
Copper-Catalyzed C-N Bond Formation
Copper-mediated systems have been employed for C-N bond-forming reactions involving pyrrolo[2,3-d]pyrimidines, showcasing the role of copper catalysts in synthesizing nitrogen-containing heterocycles. These methodologies underscore the potential commercial exploitation of pyrrolo[2,3-d]pyrimidines in pharmaceutical and chemical industries (Kantam et al., 2013).
Btk Inhibition for Therapeutic Applications
Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their potential as Bruton's tyrosine kinase (Btk) inhibitors, with relevance to treating autoimmune diseases and B-cell malignancies. This research direction highlights the therapeutic potential of pyrrolo[2,3-d]pyrimidine scaffolds in designing novel inhibitors for clinical applications (Musumeci et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar pyrrolo[2,3-d]pyrimidine structures have been reported to inhibit various kinases . For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit CDK2 , a kinase involved in cell cycle regulation .
Mode of Action
Based on the behavior of similar compounds, it can be hypothesized that nsc673093 might interact with its target kinase, inhibiting its activity and leading to changes in cellular processes .
Biochemical Pathways
Kinase inhibitors like nsc673093 typically affect pathways related to cell proliferation and survival . For instance, inhibition of CDK2 can disrupt the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
These properties include absorption, distribution, metabolism, and excretion, all of which can influence the compound’s ability to reach its target and exert its effects .
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis in certain cell lines . Therefore, it is possible that NSC673093 might have similar effects.
Properties
IUPAC Name |
N-cyclopentyl-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-17-12-15-10-9(6-7-13-10)11(16-12)14-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H2,13,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSKLHFSEYWNDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN2)C(=N1)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420198 | |
Record name | NSC673093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54532-49-9 | |
Record name | NSC673093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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